Cas no 1282376-77-5 (2-{2-(piperidin-2-yl)ethylsulfanyl}-1,3-benzothiazole)

2-{2-(Piperidin-2-yl)ethylsulfanyl}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a piperidine moiety via a thioether bridge. This structure imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The benzothiazole scaffold is known for its bioactivity, while the piperidine ring enhances solubility and binding affinity, suggesting potential applications in drug discovery. The thioether linkage provides stability and flexibility, facilitating further functionalization. This compound may serve as a precursor for developing pharmacologically active agents, particularly in targeting central nervous system disorders or antimicrobial therapies. Its synthetic versatility and structural features underscore its utility in advanced chemical research.
2-{2-(piperidin-2-yl)ethylsulfanyl}-1,3-benzothiazole structure
1282376-77-5 structure
Product Name:2-{2-(piperidin-2-yl)ethylsulfanyl}-1,3-benzothiazole
CAS No:1282376-77-5
MF:C14H18N2S2
MW:278.436120510101
MDL:MFCD16502037
CID:5158618
PubChem ID:61684198
Update Time:2025-10-28

2-{2-(piperidin-2-yl)ethylsulfanyl}-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 2-([2-(PIPERIDIN-2-YL)ETHYL]SULFANYL)-1,3-BENZOTHIAZOLE
    • 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole
    • Benzothiazole, 2-[[2-(2-piperidinyl)ethyl]thio]-
    • 2-{2-(piperidin-2-yl)ethylsulfanyl}-1,3-benzothiazole
    • MDL: MFCD16502037
    • Inchi: 1S/C14H18N2S2/c1-2-7-13-12(6-1)16-14(18-13)17-10-8-11-5-3-4-9-15-11/h1-2,6-7,11,15H,3-5,8-10H2
    • InChI Key: SQDKIJHEMJDHNW-UHFFFAOYSA-N
    • SMILES: S(C1=NC2C=CC=CC=2S1)CCC1CCCCN1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 262
  • XLogP3: 3.2
  • Topological Polar Surface Area: 78.5

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Additional information on 2-{2-(piperidin-2-yl)ethylsulfanyl}-1,3-benzothiazole

Introduction to 2-{2-(piperidin-2-ylethylsulfanyl)}-1,3-benzothiazole (CAS No: 1282376-77-5)

2-{2-(piperidin-2-ylethylsulfanyl)}-1,3-benzothiazole is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1282376-77-5, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of a piperidine ring and a sulfanyl group in its molecular structure contributes to its distinctive chemical behavior, making it a subject of extensive research and exploration.

The benzothiazole core of this molecule is well-documented for its role in various biological and pharmacological activities. Benzothiazole derivatives are known for their broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a piperidine moiety enhances the compound's solubility and bioavailability, which are critical factors in drug design. Additionally, the sulfanyl group introduces reactivity that can be exploited in further chemical modifications, allowing for the development of more complex and tailored derivatives.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their versatile applications in pharmaceuticals. Among these, 2-{2-(piperidin-2-ylethylsulfanyl)}-1,3-benzothiazole has emerged as a promising candidate for further investigation. Its molecular framework suggests potential interactions with various biological targets, making it a valuable scaffold for drug discovery. The compound's ability to modulate enzyme activity and receptor binding has been highlighted in several preliminary studies, indicating its potential as an intermediate in the synthesis of novel therapeutic agents.

The synthesis of 2-{2-(piperidin-2-ylethylsulfanyl)}-1,3-benzothiazole involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the piperidine ring and the sulfanyl group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for industrial applications. These advancements are crucial for facilitating further research and development efforts.

One of the most compelling aspects of this compound is its potential in addressing unmet medical needs. Current research is exploring its efficacy in treating neurological disorders, where modulation of neurotransmitter activity is key. The piperidine ring's ability to interact with central nervous system receptors makes it an attractive candidate for developing new treatments. Additionally, studies suggest that the sulfanyl group may enhance binding affinity to target proteins, improving therapeutic outcomes.

The pharmacokinetic properties of 2-{2-(piperidin-2-ylethylsulfanyl)}-1,3-benzothiazole are also under scrutiny. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its use in clinical settings. Preliminary data indicate that the compound exhibits favorable pharmacokinetic profiles, suggesting good bioavailability and moderate metabolic clearance. These findings are encouraging for future clinical trials aimed at evaluating its therapeutic potential.

In conclusion, 2-{2-(piperidin-2-ylethylsulfanyl)}-1,3-benzothiazole (CAS No: 1282376-77-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable compound for drug discovery and development. As research continues to uncover new applications and optimize synthetic routes, this molecule is poised to play a crucial role in addressing various medical challenges. The ongoing exploration of its pharmacological properties underscores its importance as a scaffold for innovative therapeutic strategies.

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